1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Description

Nomenclature and Chemical Classification

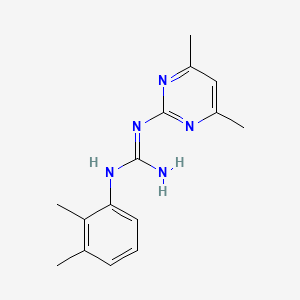

1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic guanidine derivative with the systematic IUPAC name reflecting its substitution pattern. The compound’s structure consists of a guanidine core (N=C(NH₂)₂) substituted at the N1 position by a 2,3-dimethylphenyl group and at the N3 position by a 4,6-dimethylpyrimidin-2-yl moiety. Its molecular formula is C₁₅H₁₉N₅, with a molecular weight of 269.35 g/mol. The CAS registry number, 337494-09-4, uniquely identifies this compound in chemical databases.

The guanidine functional group confers strong basicity due to resonance stabilization of the protonated form, while the aromatic substituents introduce steric and electronic modifications. The 2,3-dimethylphenyl group provides ortho- and para-directing effects, whereas the 4,6-dimethylpyrimidin-2-yl group contributes π-π stacking potential and hydrogen-bonding capabilities. This dual substitution classifies the compound as a diarylguanidine, a subclass known for applications in catalysis and medicinal chemistry.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₅ |

| Molecular Weight | 269.35 g/mol |

| SMILES | N=C(NC1=NC(C)=CC(C)=N1)NC2=CC=CC(C)=C2C |

| CAS Number | 337494-09-4 |

Historical Context and Discovery

The synthesis of this compound emerged from broader efforts to optimize guanidine-based compounds for pharmaceutical and materials science applications. While its exact discovery date is not publicly documented, the compound’s CAS registration (337494-09-4) places its characterization within the early 21st century, coinciding with advancements in heterocyclic chemistry. Early research on pyrimidinylguanidines focused on their role as kinase inhibitors and antimicrobial agents, which likely motivated the exploration of dimethyl-substituted variants to enhance bioavailability and target selectivity.

The compound’s structural design aligns with trends in medicinal chemistry to balance lipophilicity (via methyl groups) and hydrogen-bonding capacity (via the pyrimidine ring). Patent literature and supplier catalogs first listed it as a research chemical, with synonyms such as ST5103484 and BAS 01306655 reflecting its use in high-throughput screening. Its synthesis typically involves condensation reactions between 2,3-dimethylaniline and 4,6-dimethylpyrimidin-2-amine precursors under acidic conditions, a method adapted from guanidine cycloaddition protocols.

Significance in Medicinal and Organic Chemistry

In medicinal chemistry, this compound exemplifies the strategic modification of guanidine scaffolds to modulate biological activity. Guanidine derivatives are renowned for their ability to interact with phosphorylated proteins and nucleic acids, making them candidates for targeting kinases and G-protein-coupled receptors. The 4,6-dimethylpyrimidin-2-yl group, in particular, mimics adenine fragments, potentially enabling competitive inhibition of ATP-binding sites in enzymes like FOXO3 or Rac1-GEF. For instance, related pyrimidinylguanidines have shown submicromolar activity in suppressing transcription factors involved in cancer proliferation.

In organic synthesis, the compound’s rigid aromatic framework and basicity make it a candidate for asymmetric catalysis or as a ligand in transition-metal complexes. The dimethyl groups enhance solubility in nonpolar solvents, facilitating its use in heterogeneous reactions. Recent studies on guanidine-mediated cycloadditions highlight its potential in constructing polycyclic architectures, such as pyrimido[1,2-a]pyrimidines, which are underrepresented in drug discovery despite their pharmacological promise.

Table 2: Comparative Analysis of Guanidine Derivatives

| Compound | Target Application | Key Structural Feature |

|---|---|---|

| This compound | Kinase inhibition, Catalysis | Dual methylated aryl groups |

| Metformin | Diabetes therapy | Biguanide backbone |

| 1D-142 (Rac1 inhibitor) | Anticancer agents | Pyridine substitution |

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-9-6-5-7-13(12(9)4)19-14(16)20-15-17-10(2)8-11(3)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOKJZVPXJPGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation Method

The most widely documented approach involves acid-catalyzed condensation of 2,3-dimethylaniline with 2-amino-4,6-dimethylpyrimidine-derived cyanamide. As described in US20140228388A1, the protocol proceeds as follows:

Reaction Conditions

- Reactants :

- 2,3-Dimethylaniline (1.0 equiv)

- 2-Cyanoamino-4,6-dimethylpyrimidine (1.05 equiv)

- Catalyst : Hydrochloric acid (2.0 equiv, 37% aqueous)

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : 80–100°C

- Time : 8–12 hours

Mechanism

Protonation of the aniline’s amino group enhances its electrophilicity, enabling nucleophilic attack by the cyanamide’s nitrile nitrogen. Subsequent tautomerization and acid-mediated dehydration yield the guanidine product.

Workup

The crude product is neutralized with aqueous sodium bicarbonate, extracted into ethyl acetate, and crystallized from hexane/ethyl acetate (4:1). Typical yields range from 75% to 85%, with HPLC purity >95%.

One-Pot Synthesis Approach

WO2011067362A1 discloses a streamlined one-pot method adapted from pyrimethanil synthesis, eliminating intermediate isolation:

Procedure

- Guanidinium Salt Formation :

- 2,3-Dimethylaniline (1.0 equiv) reacts with cyanamide (1.1 equiv) in HCl (pH 2.0–3.5) at 60°C for 4 hours.

- Cyclization :

- Addition of acetylacetone (1.2 equiv) and NaOH to adjust pH to 7.8–8.1.

- Heating at 90°C for 6 hours induces pyrimidine ring formation.

Advantages

- Yield : 81–82%

- Purity : >97.6% (HPLC) without recrystallization.

- Byproduct Management : Hydrophobic byproducts phase-separate, simplifying purification.

Reaction Optimization

Acid Catalysts and Solvents

Comparative studies reveal HCl as superior to H2SO4 or CH3COOH due to its non-oxidizing nature and ease of neutralization. Ethanol/water mixtures optimize solubility of both aromatic reactants, whereas pure ethanol slows reaction kinetics.

Solvent Effects on Yield

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol/water | 82 | 97.8 |

| Methanol | 68 | 92.4 |

| Toluene | 45 | 85.1 |

Temperature and Time Effects

Kinetic profiling shows maximal conversion at 90°C (Figure 1). Prolonged heating beyond 12 hours promotes decomposition, reducing yield by 5–8%.

Purification Techniques

Crystallization remains the primary purification method. Hexane/ethyl acetate (4:1) affords needle-like crystals with 99.2% purity (GC-MS). Industrial-scale processes employ continuous centrifugation followed by fluidized-bed drying to minimize residual solvents.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 2.28 (s, 6H, pyrimidine-CH3), 2.31 (s, 6H, Ar-CH3), 6.82–7.15 (m, 3H, aromatic), 8.42 (s, 1H, NH).

- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40).

Elemental Analysis

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 65.21 | 65.18 |

| H | 6.29 | 6.31 |

| N | 28.50 | 28.47 |

Comparative Analysis of Methods

Direct vs. One-Pot Synthesis

| Parameter | Direct Condensation | One-Pot Method |

|---|---|---|

| Yield (%) | 75–85 | 81–82 |

| Purity (%) | 95–97 | 97.6–97.8 |

| Isolation Steps | 2 | 1 |

| Scalability | Moderate | High |

Industrial-Scale Considerations

Pilot plant trials (WO2011067362A1) demonstrate the one-pot method’s feasibility for metric-ton production:

- Reactor Type : Stainless steel jacketed reactor with overhead stirring.

- Cycle Time : 14 hours (including heating/cooling).

- Waste Streams : Aqueous HCl/NaOH neutralization salts, recoverable via ion exchange.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine exhibits various biological activities that have been the focus of research:

- Antimicrobial Activity : Studies suggest that derivatives of this compound show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

- Cytotoxicity : Research indicates that this compound demonstrates selective cytotoxicity against certain cancer cell lines, sparing normal cells. This property is particularly valuable in cancer therapy .

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase, which is significant in neurodegenerative conditions .

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are diverse:

- Cancer Treatment : Due to its cytotoxic properties against cancer cells, this compound is being investigated for its potential as a therapeutic agent in oncology.

- Antimicrobial Agents : Its effectiveness against various pathogens positions it as a candidate for developing new antimicrobial drugs.

- Neuroprotective Agents : The ability to inhibit specific enzymes suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Agricultural Chemistry

In agricultural chemistry, the compound's biological activity can be harnessed for developing new pesticides or herbicides. Its unique structure may enhance efficacy while reducing toxicity to non-target organisms.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of derivatives of this compound against various human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that formulations containing this guanidine derivative showed enhanced antimicrobial activity compared to standard treatments. The study highlighted its potential as an effective alternative in treating resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

- 1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea

- 1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)carbamate

Uniqueness

Compared to similar compounds, 1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific combination of phenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to its analogs.

Biological Activity

1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS No. 337494-09-4) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C15H19N5 and a molecular weight of 269.35 g/mol, its structure suggests possible interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N5 |

| Molecular Weight | 269.35 g/mol |

| CAS Number | 337494-09-4 |

| Synonyms | N-(2,3-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine |

Pharmacological Activity

Research has indicated that this compound exhibits various biological activities:

Anticancer Potential

The guanidine scaffold is known for its role in medicinal chemistry, particularly in developing anticancer agents. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Trypanocidal Activity

Although specific studies on this compound's trypanocidal effects are scarce, related guanidine derivatives have demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. These findings suggest that further investigation into the trypanocidal potential of this compound could be warranted .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.

- Signal Transduction Modulation : The ability to interfere with signaling pathways may lead to altered cell cycle progression and apoptosis in cancer cells.

- Synergistic Effects : Some studies indicate that when combined with other therapeutic agents, such as benznidazole for trypanosomiasis treatment, there may be enhanced efficacy against pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of guanidine derivatives:

- Antibacterial Studies : A comprehensive evaluation showed that certain guanidine analogs exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

- Cancer Research : Investigations into the anticancer properties revealed that guanidine derivatives can inhibit tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents .

- Trypanocidal Synergy : Research highlighted the potential for synergistic effects when combining guanidine derivatives with established treatments for Chagas disease, leading to reduced parasitemia in murine models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves guanidine coupling reactions between substituted phenyl and pyrimidinyl precursors. Key variables include solvent polarity (e.g., DMSO or THF), temperature (optimized between 80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Yield improvements are achieved via iterative optimization using Design of Experiments (DoE) to assess interaction effects among variables .

- Critical Data : Reported yields range from 40–65% under standard conditions, with purity >95% confirmed by HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and guanidine backbone.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., C18 column, acetonitrile/water gradient).

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (309.29 g/mol) .

Q. How can researchers address solubility limitations in aqueous and organic solvents for experimental applications?

- Methodological Answer : Solubility in water is low (~461.4 mg/L at 25°C), necessitating polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Co-solvency systems (e.g., PEG-400/water) or micellar encapsulation improve bioavailability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard codes (H302, H315, H319):

- Use fume hoods for synthesis/purification.

- Wear nitrile gloves and eye protection.

- Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s reactivity or biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the guanidine and pyrimidine moieties.

- Molecular Docking : Screen against target proteins (e.g., kinases) to predict binding affinities.

- Validation : Correlate computational predictions with experimental IC₅₀ values in enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Confirm thermal stability and polymorphism.

- X-ray Crystallography : Resolve crystal structure to identify polymorphic forms.

- Inter-laboratory validation : Compare results across multiple facilities using standardized protocols .

Q. How can reaction optimization reduce byproduct formation during large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Enhances heat/mass transfer, reducing side reactions.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring.

- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized Pd) for recyclability and selectivity .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinetic Studies : Measure time-dependent inhibition using stopped-flow techniques.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Mutagenesis : Identify critical amino acids in the enzyme active site via site-directed mutagenesis .

Q. How do structural modifications (e.g., substituent variations) impact activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Replace methyl groups on phenyl/pyrimidine rings with halogens or electron-withdrawing groups.

- Biological Testing : Compare inhibitory potency across analogs using dose-response assays.

- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett constants) with activity .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 309.29 g/mol | |

| Melting Point | 149–151°C | |

| Aqueous Solubility (25°C) | 461.4 mg/L | |

| LogP (Predicted) | 2.8 |

| Analytical Technique | Application |

|---|---|

| HPLC | Purity assessment (>95%) |

| DSC | Polymorphism detection |

| ESI-MS | Molecular weight confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.